molecular formula C8H16S B13146297 3,5-Dimethylcyclohexane-1-thiol

3,5-Dimethylcyclohexane-1-thiol

Cat. No.: B13146297
M. Wt: 144.28 g/mol
InChI Key: XIKAEBLEOHLHEI-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexane-1-thiol: is an organic compound with the molecular formula C8H16S. It is a thiol derivative of cyclohexane, characterized by the presence of two methyl groups at the 3 and 5 positions and a thiol group (-SH) at the 1 position. Thiols are known for their strong and often unpleasant odors, which is a notable property of this compound as well.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylcyclohexane-1-thiol can be achieved through several methods. One common approach involves the thiolation of 3,5-dimethylcyclohexanol. This process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale thiolation processes using similar reagents but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: The thiol group can be reduced to a sulfide under specific conditions.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Sulfides.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

3,5-Dimethylcyclohexane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohexane-1-thiol involves its thiol group, which can interact with various molecular targets. Thiols are known to form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity, protein folding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylcyclohexanol: An alcohol derivative with similar structural features but different chemical properties.

    3,5-Dimethylcyclohexanone: A ketone derivative used as an intermediate in the synthesis of 3,5-Dimethylcyclohexane-1-thiol.

    Cyclohexanethiol: A thiol with a similar structure but without the methyl groups at the 3 and 5 positions.

Uniqueness

This compound is unique due to the presence of both the thiol group and the two methyl groups, which influence its reactivity and physical properties. The methyl groups can affect the steric hindrance and electronic environment of the thiol group, leading to distinct chemical behavior compared to other thiols .

Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

3,5-dimethylcyclohexane-1-thiol

InChI

InChI=1S/C8H16S/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3

InChI Key

XIKAEBLEOHLHEI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)S)C

Origin of Product

United States

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